

biological potency differences between 10-PAHSA and 12-PAHSA

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Compound of Interest

Compound Name: 10-Pahsa
CAS No.: 1636134-73-0
Cat. No.: B593682

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This guide provides an in-depth technical comparison of **10-PAHSA** and 12-PAHSA, two regioisomers of the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) lipokine family. While 5-PAHSA and 9-PAHSA are the most widely characterized for their anti-diabetic effects, distinguishing the biological profiles of the 10- and 12- isomers is critical for accurate metabolic phenotyping and drug development.

Executive Summary: The Effector vs. The Marker

The primary distinction lies in their biological stability and functional potency. **10-PAHSA** is a biologically active isomer capable of potentiating glucose-stimulated insulin secretion (GSIS), whereas 12-PAHSA is largely functionally inert in standard metabolic assays (GSIS and glucose transport), likely due to its high susceptibility to enzymatic hydrolysis.

- **10-PAHSA:** Validated potentiator of insulin secretion; moderate metabolic stability.
- **12-PAHSA:** High abundance in specific transgenic models (AG4OX) but lacks direct signaling potency in human islets; highly labile (rapidly hydrolyzed by lipases).

Structural & Chemical Stability

The position of the ester bond on the hydroxy stearic acid backbone dictates the steric accessibility for lipases, fundamentally altering the half-life and potency of the molecule.

Feature	10-PAHSA	12-PAHSA
Chemical Structure	Palmitic acid esterified at C-10 of hydroxystearic acid.	Palmitic acid esterified at C-12 of hydroxystearic acid.[1][2]
Steric Environment	Mid-chain branching; moderate steric hindrance.	Distal-chain branching; lower steric hindrance.
Enzymatic Stability	Moderate. Slower hydrolysis rate.	Low. Rapidly hydrolyzed by Carboxyl Ester Lipase (CEL).
Hydrolysis Hierarchy	Hydrolysis Rate: 12-PAHSA > 9-PAHSA >> 5-PAHSA.	(Most susceptible to degradation).

Implication for Research: 12-PAHSA concentrations in biological samples may be underestimated unless strict lipase inhibition (e.g., THL, PMSF) is used during extraction.

Biological Potency Profile

A. Glucose-Stimulated Insulin Secretion (GSIS)

This is the most significant functional divergence between the two isomers.

- **10-PAHSA:** Acts as a secretagogue. In clonal β -cells (MIN6) and human islets, **10-PAHSA** potentiates insulin secretion by 22–36% under high-glucose conditions (20 mM). It likely acts via GPR40 (FFAR1) or GPR120 (FFAR4) to amplify intracellular calcium flux.
- **12-PAHSA:** Inactive. Experimental data confirms that 12-PAHSA does not potentiate GSIS in human islets or MIN6 cells. Despite being structurally similar, the distal ester linkage likely prevents the precise conformational fit required to activate the G-protein coupled receptors (GPCRs) responsible for the incretin-like effect.

B. Glucose Uptake (Adipocytes)

While 5-PAHSA is a potent driver of GLUT4 translocation, neither 10- nor 12-PAHSA shows significant activity in this domain.

- **10-PAHSA:** No significant effect on insulin-stimulated glucose transport in 3T3-L1 adipocytes.
- 12-PAHSA: No significant effect.[3][4]

C. Anti-Inflammatory Activity

PAHSAs are generally noted for reducing LPS-induced cytokine release, but this effect is isomer-specific.

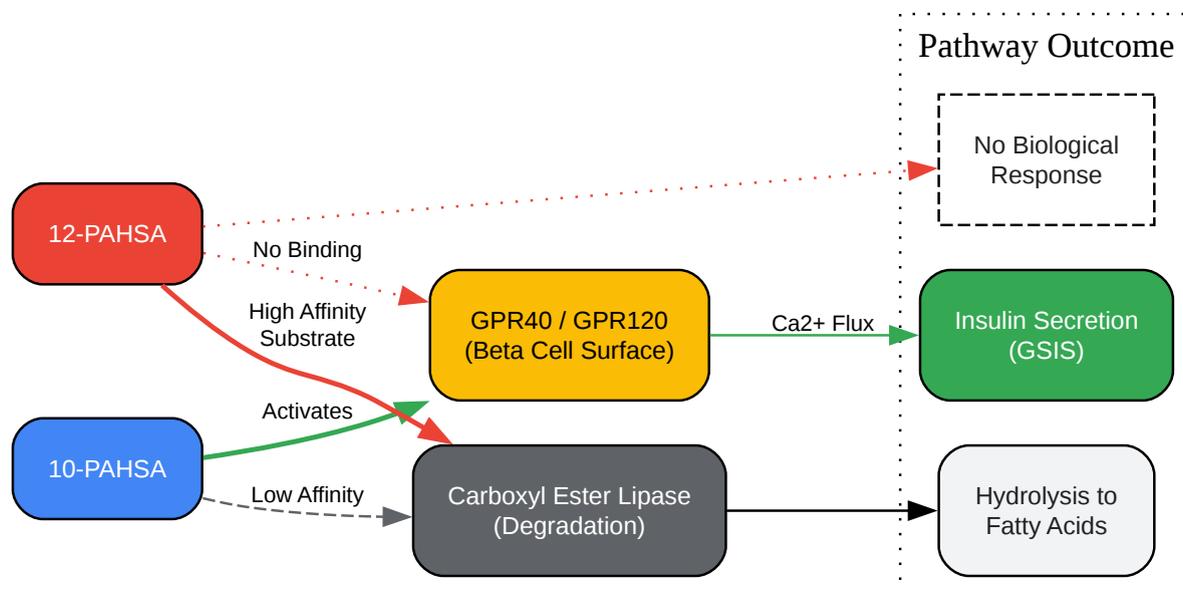
- **10-PAHSA:**Inactive/Neutral. Unlike 9-PAHSA, **10-PAHSA** does not significantly inhibit LPS-induced TNF- secretion in bone marrow-derived dendritic cells (BMDCs).
- 12-PAHSA:Inactive. Data indicates 12-PAHSA lacks the anti-inflammatory potency observed in the 5- and 9- regioisomers.

Comparative Data Summary

Biological Metric	10-PAHSA	12-PAHSA	Key Reference
Insulin Secretion (GSIS)	Potentiates (+22-36%)	No Effect	Aryal et al., J Lipid Res (2021)
Glucose Uptake (Adipocytes)	No Effect	No Effect	Aryal et al., J Lipid Res (2021)
Anti-Inflammatory (TNF-)	No Effect	No Effect	Aryal et al., J Lipid Res (2021)
Endogenous Abundance	Major isomer in human serum.	Minor in serum; Elevated in AG4OX fat.	Yore et al., Cell (2014)
Lipase Susceptibility	Moderate	High (Rapid degradation)	Kuda et al., PNAS (2016)

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways. **10-PAHSA** successfully engages the GPCR machinery to drive insulin secretion, while 12-PAHSA fails to bind/activate effectively and is shunted toward degradation.



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Caption: **10-PAHSA** activates GPCR signaling to drive insulin secretion, whereas 12-PAHSA is preferentially targeted by lipases for hydrolysis and lacks signaling potency.

Experimental Protocol: Differentiating Isomers

Because 10- and 12-PAHSA are isobaric (same mass), standard Mass Spectrometry cannot distinguish them without chromatographic separation.

Method: Targeted LC-MS/MS Separation

Objective: Quantify **10-PAHSA** vs. 12-PAHSA in plasma/tissue.

- Extraction:
 - Homogenize tissue in PBS/Methanol (1:1).

- Crucial Step: Add 100 μ M Orlistat or THL (Tetrahydrolipstatin) immediately to prevent 12-PAHSA hydrolysis.
- Extract with Chloroform (modified Folch method).
- Chromatography (LC):
 - Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 μ m).
 - Mobile Phase:
 - A: Water (0.1% Acetic Acid).
 - B: Acetonitrile/Isopropanol (0.1% Acetic Acid).
 - Gradient: Isocratic elution or very shallow gradient (e.g., 50-55% B over 20 mins) is often required to resolve the 10- and 12- positional isomers. 12-PAHSA typically elutes before **10-PAHSA** due to polarity differences.
- Mass Spectrometry (MS):
 - Mode: Negative Electrospray Ionization (ESI-).
 - MRM Transition:m/z 537.5
255.2 (Palmitate fragment).
 - Note: Since the fragment is identical, retention time is the only identifier.

References

- Aryal, P., et al. (2021). "Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs)." Journal of Lipid Research, 62.
[Link](#)
- Key Finding: Establishes **10-PAHSA** as active for GSIS, while 12-PAHSA is inactive in human islets.

- Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects." [5][6] *Cell*, 159(2), 318-332. [Link](#)
 - Key Finding: Discovery of PAHSAs; identification of **10-PAHSA** as a major serum isomer.
- Kuda, O., et al. (2016). "Nrf2-mediated antioxidant defense and peroxiredoxin 6 are linked to biosynthesis of palmitic acid ester of 9-hydroxystearic acid (9-PAHSA)." *Diabetes*, [5][7][8][9] 65. [Link](#)
 - Key Finding: Discusses the enzymatic regulation and hydrolysis susceptibility of different PAHSA isomers.
- Kolar, M. J., et al. (2019). "Metabolic and physiologic effects of branched fatty acid esters of hydroxy fatty acids." *Physiological Reviews*, 99(1). [Link](#)
 - Key Finding: Comprehensive review of FAHFA stability and lipase interactions.

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